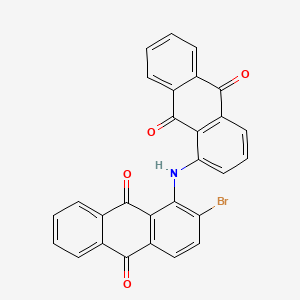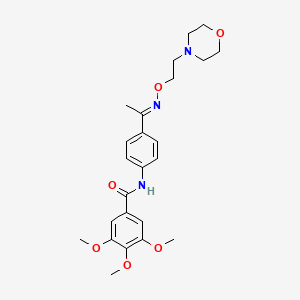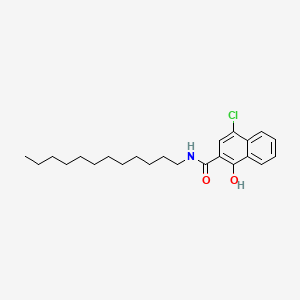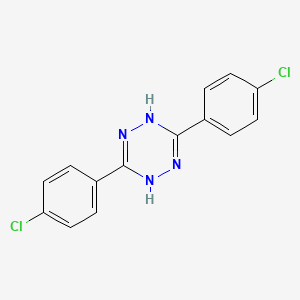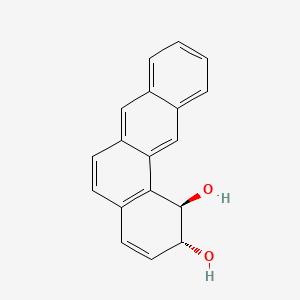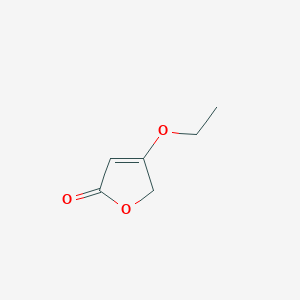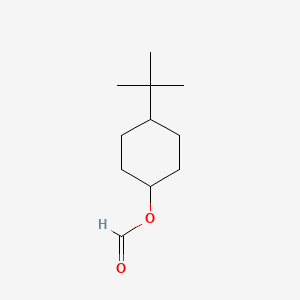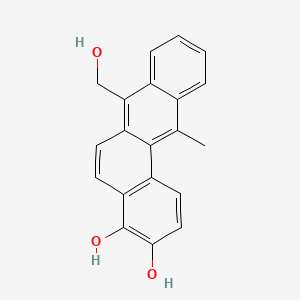
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol is a chiral organic compound with a unique structure that includes a dihydrobenzoanthracene core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol typically involves the reduction of benzo[a]anthracene-1,2-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the formation of the desired diol with the correct stereochemistry.
Industrial Production Methods
Industrial production methods for (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the reduction process and purification steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form benzo[a]anthracene-1,2-dione using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the diol can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing various substituents depending on the reagents used.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Benzo[a]anthracene-1,2-dione.
Reduction: Tetrahydrobenzo[a]anthracene derivatives.
Substitution: Various substituted benzo[a]anthracene derivatives.
Applications De Recherche Scientifique
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol involves its interaction with various molecular targets and pathways. The compound’s diol groups can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, its aromatic structure allows it to intercalate into DNA, which may contribute to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[a]anthracene-1,2-dione: The oxidized form of (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol.
Tetrahydrobenzo[a]anthracene derivatives: Reduced forms with additional hydrogen atoms.
Substituted benzo[a]anthracenes: Compounds with various substituents on the aromatic ring.
Uniqueness
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
64807-77-8 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-8-7-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)17(11)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1 |
Clé InChI |
YWAOPVBJYIKFQW-AEFFLSMTSA-N |
SMILES isomérique |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@H]([C@@H](C=C4)O)O |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


